The synthesis of N-butan-2-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step organic reactions that may include:
Technical parameters such as temperature control during the reaction and purification methods (e.g., chromatography) are critical to obtaining a high yield of the desired compound.
The molecular structure of N-butan-2-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can be described in terms of its:
Molecular modeling techniques such as computational chemistry can be employed to visualize and analyze its structure in detail.
N-butan-2-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is expected to participate in various chemical reactions including:
Each reaction type will depend on specific conditions such as pH and temperature.
The mechanism of action for N-butan-2-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is not fully elucidated but may involve:
Experimental studies would be necessary to clarify these mechanisms further.
The physical and chemical properties of N-butan-2-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amines include:
These properties are crucial for determining the compound's suitability for various applications.
N-butan-2-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amines may have several potential applications:
Further research is necessary to explore these applications fully and evaluate their practical implications in scientific fields.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1